molecular formula C23H16Cl2FN3O2 B11138154 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

Cat. No.: B11138154
M. Wt: 456.3 g/mol
InChI Key: BNJGCPRQADMLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a chlorophenyl group, as well as a phenol ring substituted with a chlorofluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-chlorobenzaldehyde, the pyrimidine ring is constructed through a series of condensation reactions with appropriate amines and other reagents.

    Substitution Reactions: The amino and chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Phenol Ring Functionalization: The phenol ring is functionalized with the chlorofluorobenzyl group through etherification reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16Cl2FN3O2

Molecular Weight

456.3 g/mol

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H16Cl2FN3O2/c24-14-6-4-13(5-7-14)17-11-28-23(27)29-22(17)16-9-8-15(10-21(16)30)31-12-18-19(25)2-1-3-20(18)26/h1-11,30H,12H2,(H2,27,28,29)

InChI Key

BNJGCPRQADMLBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.